

Boc-Lys(Z)-OH (DCHA) physical and chemical properties.

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Compound of Interest

Compound Name: *Boc-Lys(Z)-OH (DCHA)*

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An In-Depth Technical Guide to Boc-Lys(Z)-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of $\text{Na-tert-Butoxycarbonyl-N}\varepsilon\text{-benzyloxycarbonyl-L-lysine dicyclohexylammonium}$ salt, commonly referred to as **Boc-Lys(Z)-OH (DCHA)**. This reagent is a critical building block in synthetic peptide chemistry, particularly in Solid Phase Peptide Synthesis (SPPS), offering orthogonal protection of the lysine side chain. This document details its properties, experimental protocols for its use, and a visual representation of its role in peptide synthesis workflows.

Core Physical and Chemical Properties

Boc-Lys(Z)-OH (DCHA) is a white to off-white crystalline solid. Its dicyclohexylammonium (DCHA) salt form enhances its stability and improves its handling characteristics compared to the free acid.^[1] Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C31H51N3O6	[2][3]
Molecular Weight	561.75 g/mol	[2][3]
CAS Number	2212-76-2	[2][3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	154-156 °C	[3]
Optical Rotation	$[\alpha]_{D}^{20} +8.2^\circ \pm 1^\circ$ (c=1 in Ethanol)	[3]
Purity	>98%	[2]
Storage	2-8°C, in a sealed, cool, and dry condition	[2][3]
Solubility	Data not widely available	[2][5]

Synonyms: N-alpha-t-Boc-N-epsilon-Z-L-lysine DCHA salt, (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid compound with N-cyclohexylcyclohexanamine (1:1)[3]

Role in Peptide Synthesis

Boc-Lys(Z)-OH (DCHA) is a derivative of the amino acid L-lysine with two protecting groups. The α -amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the ϵ -amino group of the side chain is protected by the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. This orthogonal protection scheme is fundamental to its utility in SPPS.[6][7]

The Boc group is stable under neutral and basic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA). This allows for the selective deprotection of the α -amino group at each step of peptide chain elongation. The Z group, on the other hand, is stable to the acidic conditions used for Boc removal, thus protecting the lysine side chain from unwanted reactions

during synthesis. The Z group is typically removed during the final cleavage of the peptide from the solid support or in a separate step via catalytic hydrogenation.[6][7]

Experimental Protocols

The following are generalized protocols for the use of **Boc-Lys(Z)-OH (DCHA)** in Boc-based Solid Phase Peptide Synthesis (SPPS).

Resin Preparation and First Amino Acid Coupling

- Resin Swelling: The synthesis begins by swelling a suitable resin (e.g., Merrifield or PAM resin) in a non-polar solvent like dichloromethane (DCM) for 30-60 minutes.[8]
- First Amino Acid Attachment: The C-terminal amino acid is coupled to the swollen resin. This is typically achieved by activating the carboxylic acid of the Boc-protected amino acid and allowing it to react with the functional groups on the resin.

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

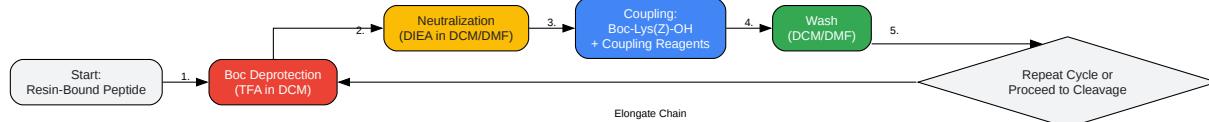
- Boc Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with an acid, commonly a solution of 25-50% trifluoroacetic acid (TFA) in DCM, for approximately 20-30 minutes.[7][9]
- Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine. This is typically accomplished by washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[6][8]
- Amino Acid Coupling: The next Boc-protected amino acid, in this case, Boc-Lys(Z)-OH, is activated and coupled to the free N-terminal amine of the growing peptide chain. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBT) or newer reagents such as HBTU or HATU.[8] The reaction is typically carried out in a solvent like DMF or DCM.

Final Cleavage and Deprotection

- Cleavage from Resin and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a Merrifield resin with the Boc/Z strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is often used. This will cleave the peptide from the resin and simultaneously remove the Z group from the lysine side chain, along with other acid-labile side-chain protecting groups.^[7] Scavengers, such as anisole or thioanisole, are added to the cleavage cocktail to prevent side reactions.
- Alternative Z-Group Deprotection: If a milder cleavage method is used that leaves the Z group intact, it can be removed in a separate step via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).^{[7][9]}

Visualizing the Workflow in Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of Boc-Lys(Z)-OH into a growing peptide chain during Solid Phase Peptide Synthesis.



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Caption: General workflow for incorporating Boc-Lys(Z)-OH in SPPS.

Conclusion

Boc-Lys(Z)-OH (DCHA) is a valuable and versatile reagent for peptide synthesis. Its orthogonal protecting group strategy allows for the controlled and efficient assembly of complex peptides. Understanding its physical and chemical properties, along with the appropriate

experimental protocols, is essential for its successful application in research and drug development.

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